molecular formula C10H14F3NO2 B2513010 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361646-29-7

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2513010
CAS No.: 2361646-29-7
M. Wt: 237.222
InChI Key: MIGJSKUAKKVIRM-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Propenone Moiety: The propenone moiety can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to saturated alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticonvulsant effects.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidine ring can contribute to binding affinity and specificity, while the propenone moiety can participate in covalent interactions with nucleophilic residues.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Comparison: 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of its trifluoromethyl group, piperidine ring, and propenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack one or more of these structural features, resulting in different reactivity and applications.

Properties

IUPAC Name

1-[3-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-8(15)14-5-3-4-7(6-14)9(16)10(11,12)13/h2,7,9,16H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJSKUAKKVIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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